1H-indole-6-carbaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

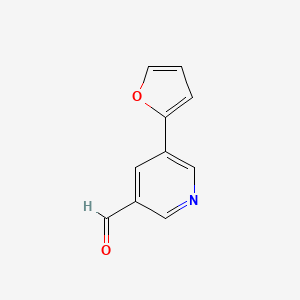

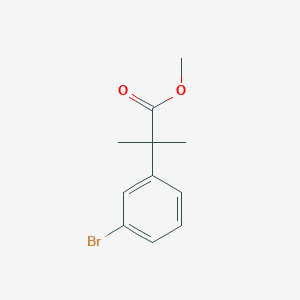

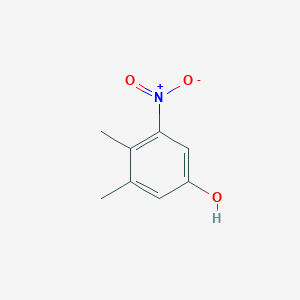

1H-indole-6-carbaldehyde oxime is a chemical compound with the molecular formula C9H8N2O and a molecular weight of 160.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1H-indole-6-carbaldehyde oxime consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

Reactions with Electrophilic Alkenes/Alkynes

1H-Indole-6-carbaldehyde oxime engages in reactions with electrophilic alkenes and alkynes. This reaction process includes the formation of isoxazolidines through a tandem nitrone generation and 1,3-dipolar cycloaddition process, highlighting its potential in complex organic synthesis (Malamidou-Xenikaki et al., 1997).

Route to Annelated Pyrido[4,3-b]indoles

The derivatives of indole-3-carbaldehyde oxime can undergo cyclization to form pyrido-indoles. This synthesis pathway demonstrates the compound's utility in the creation of complex heterocyclic structures (Gilchrist et al., 1997).

Application in Supramolecular Chemistry

1H-Indole-6-carbaldehyde oxime has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, indicating its relevance in materials science and nanotechnology (Giannopoulos et al., 2014).

Gold-Catalyzed Cycloisomerizations

The compound facilitates gold-catalyzed cycloisomerizations, leading to the formation of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This showcases its potential in catalytic processes and organic transformations (Kothandaraman et al., 2011).

Synthesis of Microbial Active Compounds

1H-Indole-6-carbaldehyde oxime is used in the synthesis of microbial active indole-substituted oxadiazoles. These compounds have shown promising in vitro anti-microbial activities, indicating potential pharmaceutical applications (Suryawanshi et al., 2023).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1H-Indole-6-carbaldehyde oxime is a specialty product used in proteomics research Indole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects . These interactions can result in changes at the molecular and cellular levels, influencing the function of the target proteins and the biochemical pathways they are involved in.

Biochemical Pathways

Indole derivatives, including 1H-Indole-6-carbaldehyde oxime, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These compounds can affect various biochemical pathways, leading to a wide range of downstream effects.

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a wide range of effects at the molecular and cellular levels.

特性

IUPAC Name |

(NE)-N-(1H-indol-6-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10,12H/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVPBLUWVAYFSN-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC2=C1C=CN2)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indole-6-carbaldehyde oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1360860.png)

![5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1360866.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1360867.png)

![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-indan-2-YL-acetic acid](/img/structure/B1360872.png)